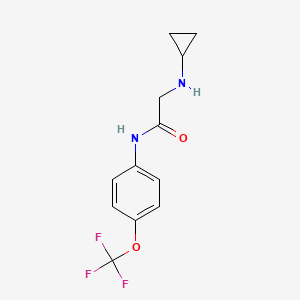

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Cyclopropylamino)-N-(4-(Trifluormethoxy)phenyl)acetamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung der Cyclopropylaminogruppe: Die Cyclopropylaminogruppe kann durch Reaktion von Cyclopropylamin mit einem geeigneten Acylierungsmittel eingeführt werden.

Einführung der Trifluormethoxyphenylgruppe: Die Trifluormethoxyphenylgruppe kann über eine nucleophile aromatische Substitution eingeführt werden, bei der ein trifluormethoxy-substituiertes Benzolderivat mit einem geeigneten Nucleophil reagiert.

Bildung des Acetamid-Grundgerüsts: Der letzte Schritt beinhaltet die Bildung des Acetamid-Grundgerüsts durch Reaktion der Zwischenverbindungen mit Essigsäureanhydrid oder einem ähnlichen Acylierungsmittel unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(Cyclopropylamino)-N-(4-(Trifluormethoxy)phenyl)acetamid kann die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute, Reinheit und Wirtschaftlichkeit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.

Eigenschaften

Molekularformel |

C12H13F3N2O2 |

|---|---|

Molekulargewicht |

274.24 g/mol |

IUPAC-Name |

2-(cyclopropylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)19-10-5-3-9(4-6-10)17-11(18)7-16-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,17,18) |

InChI-Schlüssel |

AXHVTYMPWHMAGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through the reaction of cyclopropylamine with an appropriate acylating agent.

Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy-substituted benzene derivative reacts with a suitable nucleophile.

Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through the reaction of the intermediate compounds with acetic anhydride or a similar acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Cyclopropylamino)-N-(4-(Trifluormethoxy)phenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nucleophile oder Elektrophile in Gegenwart geeigneter Katalysatoren oder unter thermischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has been investigated in several studies, revealing its potential as an effective therapeutic agent. The following sections summarize key findings from research studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

| Pathogen | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These findings indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. A study assessed its cytotoxic effects on human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as a candidate for cancer therapy.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of the compound. Research involving LPS-stimulated macrophages revealed:

- TNF-alpha Reduction : Approximately 50% reduction compared to controls.

This suggests that the compound may be beneficial in managing inflammatory conditions.

Case Studies

Several case studies have been conducted to further understand the applications of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Cyclopropylamino)-N-(4-Fluorphenyl)acetamid: Ähnliche Struktur, aber mit einem Fluoratom anstelle einer Trifluormethoxygruppe.

2-(Cyclopropylamino)-N-(4-Methoxyphenyl)acetamid: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Trifluormethoxygruppe.

2-(Cyclopropylamino)-N-(4-Chlorphenyl)acetamid: Ähnliche Struktur, aber mit einem Chloratom anstelle einer Trifluormethoxygruppe.

Einzigartigkeit

2-(Cyclopropylamino)-N-(4-(Trifluormethoxy)phenyl)acetamid ist aufgrund des Vorhandenseins der Trifluormethoxygruppe einzigartig, die bestimmte physikalisch-chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Diese Eigenschaften können die biologische Aktivität der Verbindung verbessern und sie zu einem wertvollen Werkzeug in verschiedenen Anwendungen der wissenschaftlichen Forschung machen.

Biologische Aktivität

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide, with the CAS number 1183768-44-6, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 274.24 g/mol. The compound features a cyclopropylamine moiety linked to a phenylacetamide structure, which is further substituted with a trifluoromethoxy group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.24 g/mol |

| CAS Number | 1183768-44-6 |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with N-(4-(trifluoromethoxy)phenyl)acetyl chloride under controlled conditions. The reaction pathway and conditions can significantly influence the yield and purity of the final product.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, possibly by disrupting bacterial cell wall synthesis or function.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm this.

Case Studies

- Antitumor Studies : In a study evaluating the antitumor effects of related compounds, it was found that certain benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : A comparative study on the antimicrobial activity of trifluoromethoxy-substituted benzamides demonstrated that these compounds possess notable activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

- Enzyme Inhibition Research : A recent investigation into the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives highlighted their potential as therapeutic agents in cancer treatment. The study reported IC50 values suggesting effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.